3-hydroxy-5,8,11,14-eicosatetraenoic acid 3-hydroxy-5,8,11,14-eicosatetraenoic acid
Brand Name: Vulcanchem
CAS No.: 135295-02-2
VCID: VC0149539
InChI: InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)18-20(22)23/h6-7,9-10,12-13,15-16,19,21H,2-5,8,11,14,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,13-12-,16-15-
SMILES: CCCCCC=CCC=CCC=CCC=CCC(CC(=O)O)O
Molecular Formula: C20H32O3
Molecular Weight: 320.5 g/mol

3-hydroxy-5,8,11,14-eicosatetraenoic acid

CAS No.: 135295-02-2

Main Products

VCID: VC0149539

Molecular Formula: C20H32O3

Molecular Weight: 320.5 g/mol

3-hydroxy-5,8,11,14-eicosatetraenoic acid - 135295-02-2

CAS No. 135295-02-2
Product Name 3-hydroxy-5,8,11,14-eicosatetraenoic acid
Molecular Formula C20H32O3
Molecular Weight 320.5 g/mol
IUPAC Name (5Z,8Z,11Z,14Z)-3-hydroxyicosa-5,8,11,14-tetraenoic acid
Standard InChI InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)18-20(22)23/h6-7,9-10,12-13,15-16,19,21H,2-5,8,11,14,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,13-12-,16-15-
Standard InChIKey HVJLGJXEWCPPDB-UHFFFAOYSA-N
Isomeric SMILES CCCCC/C=C\C/C=C\C/C=C\C/C=C\CC(CC(=O)O)O
SMILES CCCCCC=CCC=CCC=CCC=CCC(CC(=O)O)O
Canonical SMILES CCCCCC=CCC=CCC=CCC=CCC(CC(=O)O)O
Synonyms 3-HETE
3-hydroxy-5,8,11,14-eicosatetraenoic acid
3-hydroxyeicosatetraenoic acid
PubChem Compound 6438686
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator